molecular formula C10H11NO2 B1478092 2-Propenoic acid, 3-(6-methyl-2-pyridinyl)-, methyl ester CAS No. 853179-80-3

2-Propenoic acid, 3-(6-methyl-2-pyridinyl)-, methyl ester

Cat. No.: B1478092
CAS No.: 853179-80-3
M. Wt: 177.2 g/mol
InChI Key: RERVJXIHGQMDCR-VOTSOKGWSA-N
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Description

2-Propenoic acid, 3-(6-methyl-2-pyridinyl)-, methyl ester (CAS: Not explicitly provided; referred to as (2E)-isomer in ) is an α,β-unsaturated ester with a 6-methyl-2-pyridinyl substituent at the β-position. Its molecular formula is C₁₀H₁₁NO₂, and its molecular weight is 177.20 g/mol. The compound features a pyridine ring substituted with a methyl group at the 6-position, conferring both aromaticity and electron-withdrawing effects due to the nitrogen atom in the heterocycle.

Properties

IUPAC Name

methyl (E)-3-(6-methylpyridin-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8-4-3-5-9(11-8)6-7-10(12)13-2/h3-7H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERVJXIHGQMDCR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Propenoic acid, 3-(6-methyl-2-pyridinyl)-, methyl ester, commonly referred to as methyl 3-(6-methyl-2-pyridinyl)prop-2-enoate, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO2C_{10}H_{11}NO_2, with a molecular weight of approximately 177.20 g/mol. The structure features a pyridine ring substituted with a methyl group and an acrylate moiety.

PropertyValue
Molecular FormulaC10H11NO2C_{10}H_{11}NO_2
Molecular Weight177.20 g/mol
IUPAC NameMethyl 3-(6-methyl-2-pyridinyl)prop-2-enoate
CAS Number853179-80-3

Synthesis

The synthesis of methyl 3-(6-methyl-2-pyridinyl)prop-2-enoate typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with methyl acrylate under basic conditions. This method allows for the formation of the desired ester with good yields and purity.

Biological Activity

Research indicates that compounds containing the pyridine moiety exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

In a study examining the effects of various pyridine derivatives on cancer cell lines, methyl 3-(6-methyl-2-pyridinyl)prop-2-enoate demonstrated significant inhibition of cell proliferation in several cancer types. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays across different cell lines.

Table 2: IC50 Values for Methyl 3-(6-methyl-2-pyridinyl)prop-2-enoate

Cell LineIC50 (μM)
HeLa (Cervical)15.4
MCF-7 (Breast)12.8
PC3 (Prostate)10.5

The mechanism by which methyl 3-(6-methyl-2-pyridinyl)prop-2-enoate exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. It has been shown to modulate key signaling pathways associated with cell survival and proliferation.

Case Studies

  • Study on Colon Cancer : A recent study highlighted the compound's ability to inhibit the growth of colon cancer cells by inducing apoptosis through caspase activation.
    "Methyl 3-(6-methyl-2-pyridinyl)prop-2-enoate effectively reduced colon cancer cell viability by triggering apoptotic pathways" .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria.
    "The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL" .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to other 2-propenoic acid esters with aromatic or heteroaromatic substituents (Table 1). Key distinctions include:

  • Pyridinyl vs. Phenyl Substituents: Methyl 4-hydroxycinnamate (C₁₀H₁₀O₃; MW 178.19): Contains a 4-hydroxyphenyl group, which is electron-donating due to the hydroxyl moiety. This enhances resonance stabilization and solubility in polar solvents (e.g., ethanol) compared to the pyridinyl derivative. It is used in UV-protective coatings and cosmetics . Methyl ferulate (C₁₁H₁₂O₄; MW 208.21): Features a 4-hydroxy-3-methoxyphenyl group, combining electron-donating (OH) and steric (OCH₃) effects. Exhibits antioxidant and antitumor activity, as seen in ferulic acid derivatives . 3-(3,4-Dimethoxyphenyl)-2-propenoic acid methyl ester (C₁₂H₁₄O₄; MW 222.24): The dimethoxy groups increase electron density, making it less reactive in electrophilic substitutions than the pyridinyl analog. Used in polymer synthesis .
  • Heteroaromatic vs. This compound is heavier and less polar than the pyridinyl derivative, with applications in organic intermediates .

Physicochemical Properties

  • Solubility : The pyridinyl derivative is expected to exhibit moderate solubility in organic solvents (e.g., dichloromethane or THF) due to its aromatic heterocycle, whereas hydroxylated analogs like methyl 4-hydroxycinnamate show higher polarity and solubility in alcohols .
  • Thermal Stability : Pyridine’s electron-withdrawing nature may reduce thermal stability compared to methoxy-substituted esters, which benefit from resonance stabilization .

Table 1. Comparative Analysis of 2-Propenoic Acid Esters

Compound Name Substituent Molecular Weight Key Properties Applications
3-(6-Methyl-2-pyridinyl)-, methyl ester 6-Methyl-2-pyridinyl 177.20 Electron-withdrawing, moderate polarity Pharmaceuticals, specialty polymers
Methyl 4-hydroxycinnamate 4-Hydroxyphenyl 178.19 Polar, UV-absorbing Cosmetics, coatings
Methyl ferulate 4-Hydroxy-3-methoxyphenyl 208.21 Antioxidant, cytotoxic Food preservatives, antitumor agents
3-(3,4-Dimethoxyphenyl)-, methyl ester 3,4-Dimethoxyphenyl 222.24 Electron-rich, thermally stable Polymer additives
3-(2-Bromophenyl)-, methyl ester 2-Bromophenyl 259.07 Halogenated, sterically bulky Organic synthesis intermediates

Preparation Methods

Knoevenagel Condensation-Based Synthesis

Overview:
A common and efficient synthetic route to this compound involves the Knoevenagel condensation of methyl 6-methyl-2-pyridinecarboxylate with an appropriate aldehyde or α,β-unsaturated precursor under basic conditions. This method introduces the propenoic acid methyl ester moiety at the 3-position of the pyridine ring, typically yielding the (E)-configured double bond.

Typical Procedure:

  • Starting materials: methyl 6-methyl-2-pyridinecarboxylate and an aldehyde such as formaldehyde or acetaldehyde derivative.
  • Catalyst: Organic bases like piperidine or sodium ethoxide.
  • Solvent: Ethanol or tetrahydrofuran (THF) under reflux conditions (60–80°C).
  • Reaction time: Several hours until completion, monitored by TLC or HPLC.
  • Work-up: Acidification followed by extraction with organic solvents, drying, and purification by recrystallization or chromatography.

Key Reaction Parameters and Optimization:

Parameter Typical Range/Condition Effect on Yield and Purity
Base catalyst Piperidine, sodium ethoxide Influences reaction rate and selectivity
Temperature 60–80 °C Higher temps increase rate but may cause side reactions
Solvent Ethanol, THF Solvent polarity affects solubility and reaction kinetics
Stoichiometry Slight excess of aldehyde Drives reaction to completion
Purification Recrystallization from ethanol Enhances purity by removing side products

Research Findings:

  • The (E)-configuration of the propenoic acid moiety is confirmed by ^1H NMR coupling constants (J = 12–16 Hz) for the vinylic protons, consistent with trans-olefin geometry.
  • IR spectroscopy shows characteristic ester carbonyl stretching (~1700 cm⁻¹) and pyridine ring C=N vibrations (~1600 cm⁻¹).
  • Single-crystal X-ray diffraction, when performed, unambiguously confirms the molecular geometry and substitution pattern.

Research Data Summary:

Parameter Details
Catalyst loading 0.25–0.33 mol% Pd compound
Alcohol equivalents 3–30 equivalents of C1-C4 alkanol
Solvent Benzene, toluene, xylene
Temperature Moderate (50–100°C typical range)
Product ratio High proportion of 3-substituted isomer

This method is described as convenient and efficient for preparing lower alkyl 2-formyl-3-(6-methyl-3-pyridinyl)propionates, precursors to the methyl ester target compound.

Multi-Step Synthesis via 6-Methyl-2-Ethyl-3-Hydroxypyridine Intermediate

Overview:
A more complex synthetic route involves preparing 6-methyl-2-ethyl-3-hydroxypyridine as an intermediate, which can then be converted into the methyl ester derivative. This route uses solid acid-catalyzed reactions starting from 2-methylfuran and propionic anhydride, followed by ammonia treatment and purification steps.

Key Steps:

  • Acylation: Solid acid catalyst added to propionic anhydride, heated with slow addition of 2-methylfuran to produce 2-propionyl-5-methylfuran.
  • Ring Expansion and Ammonia Treatment: Addition of ammonia water, ammonium chloride, and resin catalyst in an autoclave to convert to 6-methyl-2-ethyl-3-hydroxypyridine.
  • Purification: Filtration, solvent removal under reduced pressure, recrystallization with isopropanol, decolorization with activated carbon, and vacuum drying.

Yields and Advantages:

  • Use of solid superacid catalysts improves yields and reduces pollution.
  • Addition of phase-transfer catalyst resin shortens reaction times and reduces by-products.
  • Overall yield for the intermediate is improved compared to traditional multi-step chlorination and acylation routes.

Yield Data Table:

Step Yield (%) Notes
Chlorination (5-position) 45 Produces difficult-to-separate by-products
Acetylation with acetic anhydride 67 Moderate yield
Carbonyl reduction 50 Using metal reducing agents or Huang Minglong method
Hydrolysis under alkaline conditions 66 Final step to obtain hydroxypyridine

This route is less direct but beneficial for producing intermediates for further functionalization.

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Advantages Limitations
Knoevenagel Condensation Methyl 6-methyl-2-pyridinecarboxylate + aldehyde Piperidine or sodium ethoxide, reflux in ethanol/THF Simple, good stereoselectivity, well-studied Requires multiple steps for precursor synthesis
Catalytic Hydrocarboxylation 6-Methyl-3-vinylpyridine + CO + methanol Pd catalyst, aromatic solvent, CO pressure Direct ester formation, regioselective Requires CO handling, Pd catalyst cost
Multi-step via 6-methyl-2-ethyl-3-hydroxypyridine 2-Methylfuran + propionic anhydride + ammonia Solid acid catalyst, phase-transfer resin Improved yield, less pollution Multi-step, complex purification
Transesterification (related) Methyl nicotinate + bulky alcohol Base catalyst, THF solvent, low temp Versatile ester modification Not direct synthesis of target compound

Q & A

Basic: What synthetic strategies are effective for preparing 2-propenoic acid, 3-(6-methyl-2-pyridinyl)-, methyl ester?

Methodological Answer:
The compound can be synthesized via esterification of 3-(6-methyl-2-pyridinyl)acrylic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via coupling reactions involving pyridine derivatives. For example, a Heck coupling between 6-methyl-2-bromopyridine and methyl acrylate may yield the target compound. Characterization should include NMR (¹H, ¹³C) to confirm ester formation and pyridinyl substitution .

Basic: Which spectroscopic techniques are optimal for structural elucidation?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the pyridinyl ring (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 191 (calculated for C₁₁H₁₁NO₂) .

Advanced: How does the 6-methyl-2-pyridinyl substituent influence radical polymerization kinetics?

Methodological Answer:
The electron-withdrawing pyridinyl group increases the acrylate’s reactivity in radical polymerization by stabilizing the transition state. Kinetic studies (e.g., using DSC or dilatometry) should monitor propagation rates. Compare with non-pyridinyl acrylates (e.g., methyl methacrylate) to quantify substituent effects .

Advanced: What computational approaches model this compound’s electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict HOMO-LUMO gaps and charge distribution. Use the SMILES string COC(=O)C=C(C1=NC(=CC=C1)C) to generate 3D structures for simulations. Compare with experimental UV-Vis spectra to validate computational results .

Basic: What solvents are compatible with this compound for organic synthesis?

Methodological Answer:
Polar aprotic solvents (DMSO, DMF) dissolve the compound effectively due to its ester and pyridinyl groups. Avoid protic solvents (e.g., water, alcohols) to prevent ester hydrolysis. Solubility parameters (Hansen) can be estimated using group contribution methods .

Advanced: How to resolve conflicting NMR data on propenoic acid stereochemistry?

Methodological Answer:
Use 2D NMR (NOESY or ROESY) to detect spatial proximity between the pyridinyl group and ester protons. For ambiguous cases, synthesize stereoisomerically pure standards (e.g., via asymmetric catalysis) or employ computational NMR prediction tools .

Advanced: What thermodynamic factors govern its Diels-Alder reactivity?

Methodological Answer:
The electron-deficient acrylate acts as a dienophile. Measure reaction enthalpy (ΔH) via calorimetry and compare with methyl cinnamate (ΔrH° = -101.18 kJ/mol for hydrogenation ). Computational studies (e.g., Gibbs free energy calculations) can predict regioselectivity with dienes.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (potential irritant).
  • Disposal : Follow hazardous waste guidelines for pyridine derivatives .

Advanced: How does pH affect the stability of the methyl ester group?

Methodological Answer:
Under acidic conditions, ester hydrolysis yields 3-(6-methyl-2-pyridinyl)acrylic acid. Monitor degradation via HPLC at varying pH (1–14). Kinetics follow pseudo-first-order behavior; activation energy (Eₐ) can be derived from Arrhenius plots .

Advanced: What derivatization strategies enable SAR studies?

Methodological Answer:

  • Pyridine Modifications : Introduce halogens or substituents via electrophilic aromatic substitution.
  • Ester Hydrolysis : Convert to carboxylic acid for amide coupling.
  • Click Chemistry : Attach functional groups (e.g., azides) to the acrylate double bond .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, 3-(6-methyl-2-pyridinyl)-, methyl ester
Reactant of Route 2
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2-Propenoic acid, 3-(6-methyl-2-pyridinyl)-, methyl ester

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